azane;iminomethanedithiol
Description
Azane (NH₃), commonly known as ammonia, is a colorless gas with widespread industrial applications, including use in fertilizers, refrigeration, and chemical synthesis . In materials science, azane derivatives, particularly cyclodiphosph(V)azanes, have gained attention as flame retardants due to their synergistic phosphorus-nitrogen (P-N) systems. These compounds, such as 1,3-di-[N/-2-pyrimidinylsulfanilamide]-2,4-di[aminoacetic acid]-2,4-dichlorocyclodiphosph(V)azane, are incorporated into polymers like polyurethane to enhance fire resistance .
However, cyclodiphosphazane derivatives—featuring azane backbones modified with sulfur, chlorine, and organic substituents—are well-documented as flame retardants. This analysis focuses on these phosphorus-nitrogen compounds and their comparison with similar additives.
Properties
IUPAC Name |
azane;iminomethanedithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNAHFAQKMWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(S)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N)(S)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzoylsulfanyl)ethyl]trimethylazanium iodide typically involves the reaction of benzoyl chloride with thiocholine, followed by the addition of trimethylamine and iodide ions. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of [2-(benzoylsulfanyl)ethyl]trimethylazanium iodide involves large-scale synthesis using automated reactors. The process includes the precise control of reactant concentrations, temperature, and reaction time to achieve high efficiency and consistency in the product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[2-(benzoylsulfanyl)ethyl]trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoylthiocholine derivatives.
Scientific Research Applications
[2-(benzoylsulfanyl)ethyl]trimethylazanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(benzoylsulfanyl)ethyl]trimethylazanium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Flame-Retardant Compounds
Cyclodiphosph(V)azanes vs. Organophosphorus Flame Retardants
Cyclodiphosph(V)azanes exhibit a unique P-N cyclic structure that promotes char formation during combustion, reducing heat release rates (HRR) and smoke production. For example, when added to polyurethane varnish, these compounds demonstrate superior flame retardancy compared to conventional organophosphates. Key advantages include:
- Synergistic P-N Effect: The P-N bonds release non-flammable gases (e.g., NH₃) that dilute oxygen, while phosphorus forms a protective char layer .
- Thermal Stability : Cyclodiphosph(V)azanes degrade at higher temperatures (~300°C) than trimethyl phosphate (~200°C), making them suitable for high-temperature applications .
| Compound | LOI (%) | HRR Reduction (%) | Toxicity Profile | Reference |
|---|---|---|---|---|
| Cyclodiphosph(V)azane | 28–32 | 40–50 | Low toxic gas emission | |
| Trimethyl Phosphate | 22–25 | 30–35 | High phosphoric acid |
Cyclodiphosph(V)azanes vs. Silicone-Based Additives
Polyhedral oligomeric silsesquioxane (POSS) is a silicon-based flame retardant that forms a silica-rich char. While POSS shows higher LOI values (~30%) than cyclodiphosph(V)azanes, its high cost and incompatibility with non-polar polymers limit its use . Cyclodiphosph(V)azanes, in contrast, are more versatile due to their solubility in organic solvents and compatibility with polyurethane matrices .
Cyclodiphosph(V)azanes vs. Boron-Phosphorus Systems
Boron-phosphorus flame retardants, such as boron phosphate (BPO₄), act through glassy layer formation. However, they require higher loading levels (20–30 wt%) compared to cyclodiphosph(V)azanes (5–10 wt%) to achieve similar HRR reduction, increasing material costs and compromising mechanical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
